

3-Bromo-1-butene: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-1-butene

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Introduction

3-Bromo-1-butene is a versatile bifunctional molecule of significant interest in organic synthesis and as a building block in the development of novel pharmaceutical compounds.^{[1][2]} Its structure, incorporating both a reactive allylic bromide and a terminal double bond, allows for a wide range of chemical transformations, making it a valuable intermediate in the construction of complex molecular architectures. This technical guide provides an in-depth overview of the fundamental properties, reactivity, and handling of **3-Bromo-1-butene**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Bromo-1-butene** is presented in Table 1. These properties are crucial for its application in various synthetic procedures, dictating reaction conditions and purification methods.

Table 1: Fundamental Properties of **3-Bromo-1-butene**

Property	Value	Reference
Chemical Formula	C ₄ H ₇ Br	[3]
Molecular Weight	135.004 g/mol	[3]
CAS Number	22037-73-6	[3]
Appearance	Colorless liquid	
Density	1.307 g/cm ³	[3]
Boiling Point	88.7 °C at 760 mmHg	[3]
Melting Point	-115.07 °C (estimate)	[3]
Flash Point	7.2 °C	[3]
Refractive Index	1.4686	[3]
Solubility	Insoluble in water, soluble in common organic solvents.	
Vapor Pressure	68.2 mmHg at 25°C	[3]

Spectroscopic Data

The structural characterization of **3-Bromo-1-butene** is well-established through various spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for **3-Bromo-1-butene**

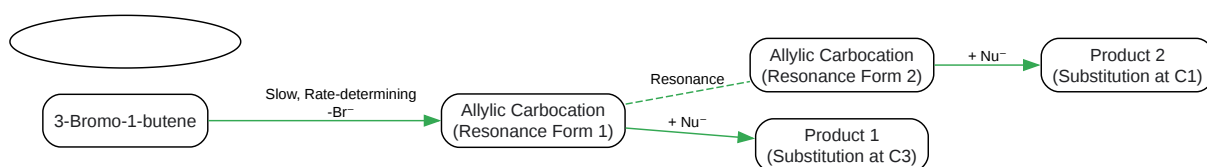
Technique	Key Peaks/Signals (ppm or cm^{-1})	Reference
^1H NMR (CDCl_3)	δ ~1.7 (d, 3H), ~4.6 (m, 1H), ~5.2 (m, 2H), ~5.9 (m, 1H)	[4]
^{13}C NMR (CDCl_3)	δ ~25, 55, 117, 138	[5][6][7]
Infrared (IR)	~3080 (C-H, sp^2), ~2970 (C-H, sp^3), ~1640 (C=C), ~920, 990 (=C-H bend), ~600 (C-Br)	[8][9]
Mass Spectrometry (MS)	m/z 134/136 (M^+ , bromine isotopes), 55 (base peak)	[10][11]

Reactivity and Synthetic Applications

3-Bromo-1-butene's reactivity is dominated by its two functional groups: the allylic bromide and the terminal alkene. This dual reactivity makes it a valuable precursor in a variety of organic transformations.[1][2]

Nucleophilic Substitution ($\text{S}_{\text{N}}1$)

The secondary allylic nature of the carbon-bromine bond makes **3-Bromo-1-butene** susceptible to $\text{S}_{\text{N}}1$ reactions. The departure of the bromide ion generates a resonance-stabilized allylic carbocation, which can then be attacked by a nucleophile at either of the two electrophilic carbon atoms. This can lead to the formation of two regioisomeric products.[12][13][14] Interestingly, **3-bromo-1-butene** and 1-bromo-2-butene undergo $\text{S}_{\text{N}}1$ reactions at nearly the same rate because they form the same resonance-stabilized allylic carbocation intermediate.[12]

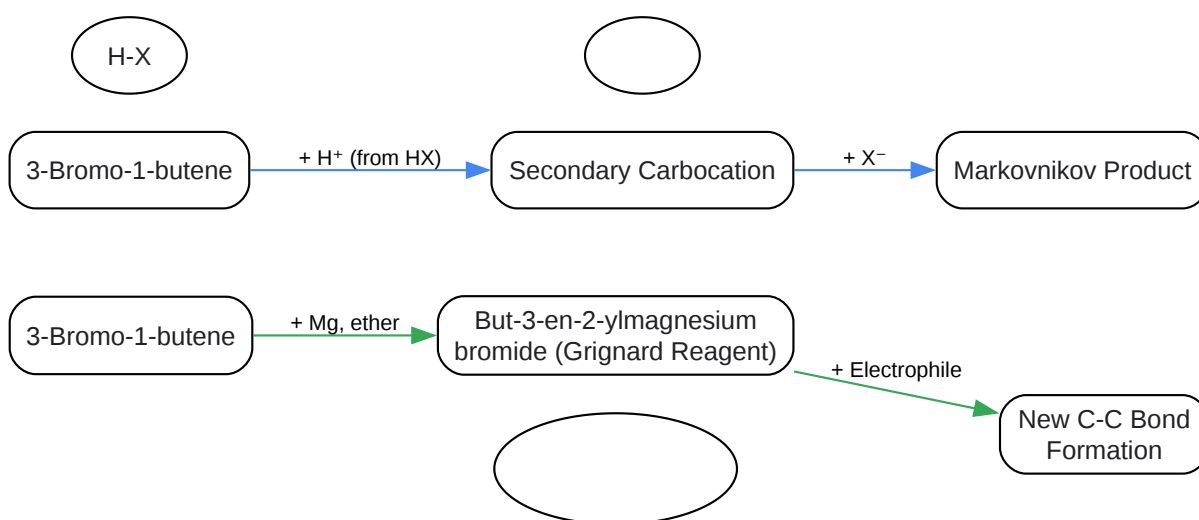


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Caption: S_N1 Reaction Mechanism of **3-Bromo-1-butene**.

Electrophilic Addition

The terminal double bond of **3-Bromo-1-butene** readily undergoes electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) proceeds via the formation of the more stable secondary carbocation, following Markovnikov's rule. The initial protonation of the double bond can lead to a carbocation that is also allylic, introducing the possibility of rearranged products.

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References

- 1. chemistryforsustainability.org [chemistryforsustainability.org]
- 2. chemistryforsustainability.org [chemistryforsustainability.org]

- 3. 3-BROMO-1-BUTENE | 22037-73-6 | lookchem [lookchem.com]
- 4. ¹H proton nmr spectrum of but-1-ene C₄H₈ CH₃CH₂CH=CH₃ low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-butene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 3-BROMO-1-BUTENE(22037-73-6) ¹³C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Bromo-1-butene(5162-44-7) ¹³C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. infrared spectrum of but-1-ene C₄H₈ CH₃CH₂CH=CH₃ prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 3-Bromobut-1-ene | C₄H₇Br | CID 140876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mass spectrum of but-1-ene C₄H₈ CH₃CH₂CH=CH₃ fragmentation pattern of m/z m/e ions for analysis and identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. homework.study.com [homework.study.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 7.4 SN1 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
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